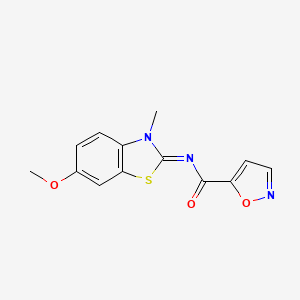![molecular formula C18H18N4OS2 B6531115 1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 922642-98-6](/img/structure/B6531115.png)
1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule that contains several functional groups, including a urea group, a thiadiazole ring, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the sulfanyl group could potentially influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group could potentially undergo oxidation reactions . The thiadiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially affect the compound’s solubility and reactivity .Mécanisme D'action
Target of Action
Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway . This pathway is crucial for DNA synthesis and cell growth, making DHFR a common target for antimicrobial and anticancer drugs .
Mode of Action
Based on the structure and known actions of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and affecting the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This inhibition can disrupt DNA synthesis and cell growth, potentially leading to cell death. The exact downstream effects would depend on the specific cell type and the compound’s concentration.
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed throughout the body . The metabolism and excretion of these compounds can vary, potentially affecting their bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to the disruption of the tetrahydrofolate synthesis pathway . This could lead to cell death, particularly in rapidly dividing cells.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the oxidation conditions
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-13-7-9-15(10-8-13)19-16(23)20-17-21-22-18(25-17)24-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVCXKNUIYJVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6531035.png)
![3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B6531037.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide](/img/structure/B6531045.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6531067.png)
![1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6531072.png)
![ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6531081.png)

![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531103.png)
![1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B6531107.png)
![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)
![3-cyclopentyl-1-[(pyridin-4-yl)methyl]urea](/img/structure/B6531134.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531138.png)
![[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531147.png)
![2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531148.png)